molecular formula C6H7FN2O B1509393 1-(5-Fluoropyrimidin-2-yl)ethanol CAS No. 905587-43-1

1-(5-Fluoropyrimidin-2-yl)ethanol

Cat. No.: B1509393
CAS No.: 905587-43-1
M. Wt: 142.13 g/mol
InChI Key: QYBNANBJFUDNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Fluoropyrimidin-2-yl)ethanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reduction of ketones. The compound's structure allows for diverse synthetic pathways that can be optimized for yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial agent, anticancer compound, and its role in modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against several bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.10 mg/mL
Pseudomonas aeruginosa0.15 mg/mL

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been tested against MCF-7 (breast cancer) and NIH-3T3 (fibroblast) cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-725
NIH-3T3>100

These results suggest a selective cytotoxic effect on cancer cells, highlighting its potential as a therapeutic agent in oncology.

The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. This compound may interfere with DNA synthesis or repair mechanisms due to its structural similarity to nucleobases.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Properties : A recent study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential role in developing new antibiotics.
  • Cytotoxicity Assessment : Another investigation focused on the selective cytotoxicity of the compound towards cancer cells, providing insights into its potential application in cancer therapy.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNANBJFUDNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735262
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-43-1
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(5-Fluoropyrimidin-2-yl)ethanone (Method 5, 0.77 g) was dissolved in MeOH (15 ml), and the solution was cooled to 0° C. NaBH4 (0.210 g, 5.55 mmol) was added. The mixture was stirred at room temperature for 1 hour and then partitioned between EtOAc and H2O. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated to give the title compound as a yellowish oil (0.79 g, 99%). 1H NMR (CDCl3) δ 8.65 (s, 2H), 5.20 (m, 1H), 4.00 (br s, 1H), 1.80 (d, 3H).
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

1-(5-Fluoropyrimidin-2-yl)ethanone (Method 75, 0.77 g) was dissolved in MeOH (15 ml), and the solution was cooled to 0° C. NaBH4 (0.210 g, 5.55 mmol) was added. The mixture was stirred at room temperature for 1 hour and then partitioned between EtOAc and H2O. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated to give the title compound as a yellowish oil (0.79 g, 99%). 1H NMR (CDCl3) δ 8.65 (s, 2H), 5.20 (m, 1H), 4.00 (br s, 1H), 1.80 (d, 3H).
Name
1-(5-Fluoropyrimidin-2-yl)ethanone
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.